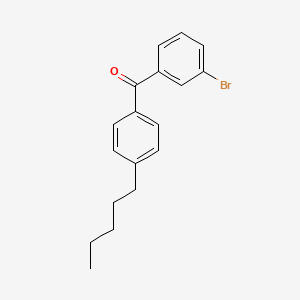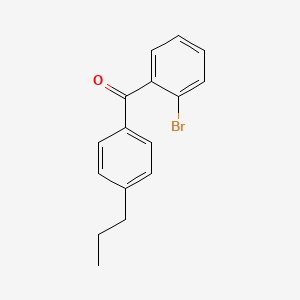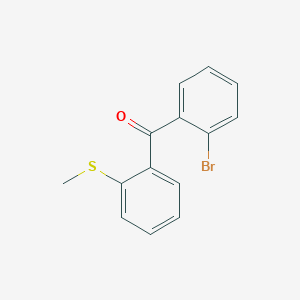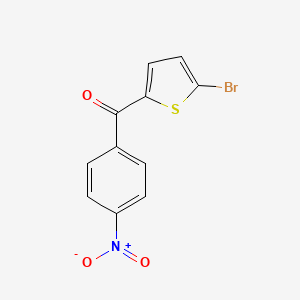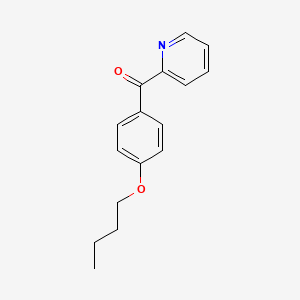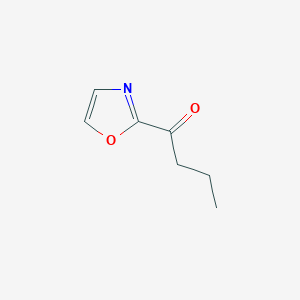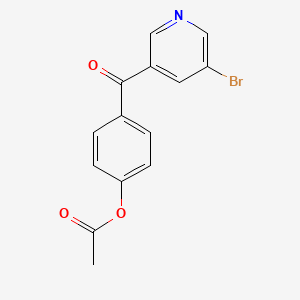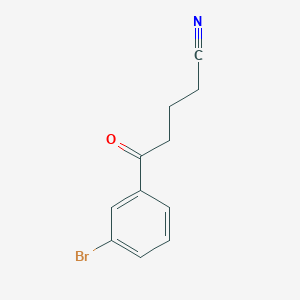
4-Bromo-6-methyl-1H-indole
Overview
Description
4-Bromo-6-methyl-1H-indole is a derivative of the indole structure, which is a fundamental scaffold in many natural and synthetic compounds with diverse biological activities. Indole derivatives are known for their presence in a variety of pharmacologically active compounds and are of significant interest in medicinal chemistry.
Synthesis Analysis
The synthesis of brominated indole derivatives can be achieved through regioselective bromination. For instance, methyl indole-3-carboxylate can be dibrominated to yield methyl 5,6-dibromoindole-3-carboxylate, which can then be converted to 5,6-dibromoindole through ester hydrolysis and decarboxylation . Although the specific synthesis of this compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by starting with appropriately substituted aniline derivatives .
Molecular Structure Analysis
The molecular structure of brominated indole derivatives can be characterized using various spectroscopic and crystallographic techniques. For example, the crystal structure and intermolecular interactions of a related compound, (6bR,14bR,15R,15aR)-ethyl 5-bromo-14b-phenyl-1,6b,8,9,14,14b,15,15a-octahydrochromeno[3′,4′:2,3]indolizino[8,7-b]indole-15-carboxylate, have been analyzed using X-ray diffraction and Hirshfeld surface analysis . These techniques could be applied to this compound to determine its precise molecular geometry and intermolecular interactions.
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including condensation reactions. For example, 5-bromo-1H-indole-3-carbaldehyde can react with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione to form a new indole derivative . The reactivity of this compound would likely be influenced by the presence of the bromo and methyl substituents, which could direct further functionalization or participate in cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indole derivatives can be inferred from their molecular structure. For instance, the presence of bromine atoms can significantly increase the molecular weight and influence the compound's lipophilicity, which is important for its pharmacokinetic properties. The thermal stability of these compounds can be assessed using thermal analysis, as demonstrated for a related compound that showed good thermal stability up to 215°C . The electronic properties, such as the distribution of electrophilic and nucleophilic regions, can be explored using computational methods like density functional theory (DFT) .
Scientific Research Applications
Synthesis and Classification of Indoles Indole derivatives, including 4-Bromo-6-methyl-1H-indole, have significant importance in organic chemistry due to their diverse applications in drug discovery and synthesis. The synthesis of indoles has been a key area of research, providing a foundation for developing new methodologies. A comprehensive review of indole synthesis classifies the various strategies employed over the years, highlighting the evolution of synthesis techniques and the importance of indole compounds in medicinal chemistry (Taber & Tirunahari, 2011).
C2-Functionalization of Indole The functionalization at the C2 position of indole, a characteristic structural feature of this compound, is crucial for its biological activity. A review on C2-functionalization via umpolung—a technique that reverses the polarity of the indole molecule—sheds light on the significance of this modification. This approach opens up new avenues for synthesizing bioactive indole derivatives with potential pharmaceutical applications (Deka, Deb, & Baruah, 2020).
Biological and Pharmacological Activities Indole and its derivatives exhibit a broad spectrum of biological activities, making them valuable in drug discovery and therapeutic applications. A review article emphasizes the medicinal relevance of indole compounds, including anti-cancer, anti-inflammatory, and antimicrobial properties, highlighting the versatility of indole structures in developing new therapeutic agents (Ali, Dar, Pradhan, & Farooqui, 2013).
Gut-Bacteria-Derived Indole Derivatives Recent studies have explored the role of gut-bacteria-derived indole and its derivatives in maintaining intestinal homeostasis and their potential therapeutic applications in intestinal and liver diseases. This research underscores the importance of microbial metabolites in human health and disease, offering new perspectives on the use of indole derivatives for therapeutic purposes (Li, Zhang, Hu, & Zhao, 2021).
Antimicrobial Activity of Indole Derivatives The antimicrobial properties of indole derivatives are well-documented, with research focusing on developing new indole-based compounds to combat microbial resistance. A review on recent developments in the synthesis and evaluation of indole derivatives for their antimicrobial activity provides valuable insights into the potential of these compounds in addressing the need for new antimicrobial agents (Kaur, Utreja, Ekta, Jain, & Sharma, 2019).
Mechanism of Action
Target of Action
4-Bromo-6-methyl-1H-indole, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound. Indole derivatives play a significant role in cell biology , and have been used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
The mode of action of this compound involves its interaction with these targets, leading to various changes in cellular function. For instance, some indole derivatives have shown inhibitory activity against influenza A , suggesting that this compound may also interact with viral proteins to inhibit their function.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Pharmacokinetics
The compound’s lipophilicity and druglikeness have been noted , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the broad biological activities of indole derivatives , the compound could potentially have a wide range of effects, from inhibiting viral replication to modulating immune responses.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature could affect the compound’s stability and activity. Additionally, the compound should be handled in a well-ventilated area to avoid inhalation of vapors or spray mist .
Biochemical Analysis
Biochemical Properties
4-Bromo-6-methyl-1H-indole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. For instance, this compound can interact with cytochrome P450 enzymes, leading to the modulation of drug metabolism and detoxification processes. Additionally, it has been observed to bind to specific protein receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to modulate the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death. Furthermore, it can affect cellular metabolism by inhibiting key enzymes in metabolic pathways, resulting in altered energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, it can activate or inhibit signal transduction pathways by binding to protein receptors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound can lead to cumulative effects on cellular function, such as altered gene expression and metabolic changes. These temporal effects are crucial for understanding the long-term impact of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as the modulation of metabolic pathways and the promotion of cell survival. At high doses, this compound can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can inhibit key enzymes in metabolic pathways, leading to changes in metabolite levels and overall metabolic activity. For example, this compound can inhibit cytochrome P450 enzymes, affecting the metabolism of drugs and other xenobiotics. Additionally, it can modulate the activity of enzymes involved in energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transport proteins, leading to its accumulation in specific cellular compartments. Additionally, this compound can bind to intracellular proteins, influencing its localization and activity within the cell. These transport and distribution mechanisms are essential for understanding the cellular effects of this compound .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .
properties
IUPAC Name |
4-bromo-6-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVJZMYSWAVFCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646228 | |
| Record name | 4-Bromo-6-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885520-48-9 | |
| Record name | 4-Bromo-6-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




